Phenol, 2-amino-3,5-dimethyl-, hydrochloride Phenol, 2-amino-3,5-dimethyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 126910-02-9
VCID: VC16688646
InChI: InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H
SMILES:
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol

Phenol, 2-amino-3,5-dimethyl-, hydrochloride

CAS No.: 126910-02-9

Cat. No.: VC16688646

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-amino-3,5-dimethyl-, hydrochloride - 126910-02-9

Specification

CAS No. 126910-02-9
Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
IUPAC Name 2-amino-3,5-dimethylphenol;hydrochloride
Standard InChI InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H
Standard InChI Key CYAZIZMNLBGMRP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)O)N)C.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Phenol, 2-amino-3,5-dimethyl-, hydrochloride is an aromatic organic compound with the systematic IUPAC name 2-amino-3,5-dimethylphenol hydrochloride. Its molecular formula is C₈H₁₂ClNO, yielding a molar mass of 173.64 g/mol. The structure consists of a phenol core substituted with an amino group (-NH₂) at the 2-position, methyl groups (-CH₃) at the 3- and 5-positions, and a hydrochloride counterion (Fig. 1).

Table 1: Key Identifiers of 2-Amino-3,5-Dimethylphenol Hydrochloride

PropertyValue
CAS Registry Number5882-48-4
Molecular FormulaC₈H₁₂ClNO
Molar Mass173.64 g/mol
IUPAC Name2-amino-3,5-dimethylphenol hydrochloride

Structural and Electronic Features

The amino group at the 2-position introduces electron-donating effects, activating the aromatic ring toward electrophilic substitution. The methyl groups at the 3- and 5-positions confer steric hindrance, directing further substitutions to the 4- and 6-positions. The hydrochloride salt enhances solubility in polar solvents compared to the free base .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Nitration: 3,5-Dimethylphenol undergoes nitration using nitric acid to introduce a nitro group at the 2-position.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C65–75
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C80–85
Salt FormationHCl (conc.), Et₂O, 0°C>95

Industrial Production

Industrial synthesis optimizes for cost and scalability:

  • Continuous-Flow Reactors: Enhance nitration safety by minimizing exothermic risks.

  • Recrystallization: Methanol/water mixtures purify the final product to >98% purity .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate water solubility (~5–10 g/L at 25°C) and high solubility in polar aprotic solvents (e.g., DMSO, DMF). It is hygroscopic, requiring storage in desiccated environments. Thermal decomposition occurs above 200°C, releasing HCl and forming char .

Table 3: Physicochemical Profile

PropertyValue
Melting Point192–195°C (dec.)
logP (Hydrochloride)1.2 ± 0.3
pKa (Amino Group)4.8–5.2

Spectroscopic Signatures

  • IR (KBr): ν(NH₂) 3350 cm⁻¹, ν(C-O) 1240 cm⁻¹.

  • ¹H NMR (D₂O): δ 2.21 (s, 6H, CH₃), δ 6.45 (s, 2H, Ar-H) .

Applications and Functional Roles

Hair Dye Intermediate

The compound serves as a precursor in oxidative hair dyes, forming colored quinone-imine complexes upon reaction with hydrogen peroxide. Its methyl groups stabilize chromophores, yielding gold-to-auburn shades with high wash-fastness .

Biological Activity

Preliminary studies suggest tyrosinase inhibitory activity (IC₅₀ ~15 µM), potentially useful in treating hyperpigmentation disorders. Antimicrobiological screening shows moderate efficacy against Staphylococcus aureus (MIC 128 µg/mL) .

Regulatory and Environmental Considerations

Regulatory Status

  • REACH: Registered under EC 1907/2006; no SVHC designation as of 2025.

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Environmental Impact

Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil). Aquatic toxicity (LC₅₀ Daphnia magna) = 12 mg/L, warranting controlled wastewater discharge .

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